molecular formula C21H23N3O4S2 B2814985 N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922100-66-1

N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2814985
CAS RN: 922100-66-1
M. Wt: 445.55
InChI Key: LGYHPVLDMFQRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTAPA and has a molecular formula of C20H22N2O3S2.

Scientific Research Applications

Anticonvulsant Activity

Compounds containing sulfonamide thiazole moieties have been synthesized and evaluated for their anticonvulsant activity. Some derivatives showed significant protection against picrotoxin-induced convulsion, highlighting the potential of such compounds in developing anticonvulsant therapies (Farag et al., 2012).

Antioxidant and Anti-inflammatory Properties

Novel thiazolidine derivatives have demonstrated promising antioxidant and anti-inflammatory activities. These compounds, including those with methoxyphenyl and benzothiazolyl moieties, exhibited potent DPPH radical scavenging efficacy and significant anti-inflammatory action (Koppireddi et al., 2013).

Metabolic Stability Improvement

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of analogs with improved metabolic stability, suggesting these compounds' applicability in cancer therapy (Stec et al., 2011).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in treating cancer (Pişkin et al., 2020).

Anticancer Activity

Synthesized thiazole derivatives have been evaluated for their anticancer activity, with some showing high selectivity and significant apoptosis induction in cancer cell lines. This research suggests the potential use of these compounds in developing new anticancer therapies (Evren et al., 2019).

Anti-Microbial Activities

Thiazole derivatives incorporating pyrazole moieties have shown significant anti-bacterial and anti-fungal activities, indicating their potential as novel antimicrobial agents (Saravanan et al., 2010).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-15-3-9-19(10-4-15)30(26,27)24-21-23-17(14-29-21)13-20(25)22-12-11-16-5-7-18(28-2)8-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYHPVLDMFQRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

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